molecular formula C8H10O3 B125924 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol CAS No. 294660-90-5

3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol

Cat. No.: B125924
CAS No.: 294660-90-5
M. Wt: 157.18 g/mol
InChI Key: JUUBCHWRXWPFFH-FYFKOAPZSA-N
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Description

3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol is a deuterated derivative of hydroxyethylbenzene diol This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen The deuterium atoms are located at the 3, 4, and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol typically involves the deuteration of hydroxyethylbenzene diol. One common method is the reduction of deuterated hydroxybenzaldehyde using deuterated reducing agents. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents and solvents. The process is optimized to achieve high yields and purity of the final product, ensuring that the deuterium atoms are correctly positioned on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the hydroxyethyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include deuterated quinones, reduced hydroxyethyl derivatives, and substituted benzene derivatives.

Scientific Research Applications

3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.

    Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include antioxidant defense mechanisms and inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylethanol: A non-deuterated analog with similar chemical structure but different isotopic composition.

    Hydroxyethylbenzene diol: The non-deuterated parent compound.

    Deuterated hydroxybenzaldehyde: A precursor used in the synthesis of the target compound.

Uniqueness

The uniqueness of 3,4,6-Trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol lies in its deuterium substitution, which imparts distinct physicochemical properties. These properties include increased metabolic stability and altered reaction kinetics, making it valuable for research and industrial applications.

Properties

IUPAC Name

3,4,6-trideuterio-5-(2-hydroxyethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2/i1D,2D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUBCHWRXWPFFH-FYFKOAPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCO)[2H])O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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